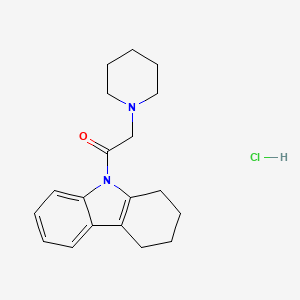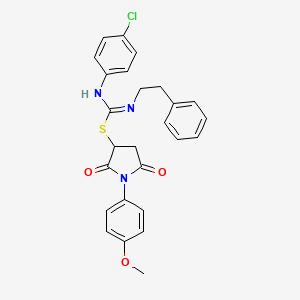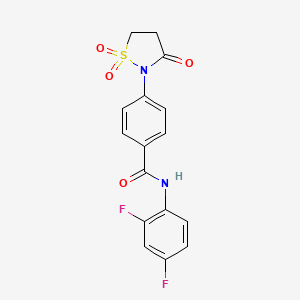![molecular formula C18H14NNaO7S B5006320 sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate](/img/structure/B5006320.png)
sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate, also known as sodium coumermycin A1, is a synthetic compound that has been widely used in scientific research. It belongs to the coumermycin family of antibiotics and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Sodium coumermycin A1 has been used extensively in scientific research, particularly in the fields of biochemistry, molecular biology, and microbiology. It has been found to be a potent inhibitor of bacterial DNA gyrase, an enzyme that is essential for DNA replication and transcription. By inhibiting DNA gyrase, sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate coumermycin A1 can prevent bacterial growth and replication.
Sodium coumermycin A1 has also been used as a tool for studying protein-DNA interactions. It can bind to DNA and alter its conformation, which can affect the way that proteins interact with the DNA. This property has been used to study the mechanisms of transcription and DNA repair.
Wirkmechanismus
Sodium coumermycin A1 works by binding to the ATP-binding site of bacterial DNA gyrase. This prevents the enzyme from hydrolyzing ATP, which is required for its activity. As a result, DNA replication and transcription are inhibited, and bacterial growth is prevented.
Biochemical and Physiological Effects
Sodium coumermycin A1 has been found to have a number of biochemical and physiological effects. It can inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative species. It has also been found to be active against some fungi and parasites.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate coumermycin A1 in lab experiments is its potency and specificity. It is a highly effective inhibitor of bacterial DNA gyrase, and its activity can be easily measured using a range of assays. However, one of the limitations of using this compound coumermycin A1 is its toxicity. It can be toxic to mammalian cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate coumermycin A1. One area of interest is the development of new antibiotics that are based on the structure of coumermycin A1. This could lead to the discovery of new compounds that are effective against antibiotic-resistant bacteria.
Another area of interest is the use of this compound coumermycin A1 as a tool for studying protein-DNA interactions. This could lead to a better understanding of the mechanisms of transcription and DNA repair, and could have implications for the development of new therapies for diseases such as cancer.
In conclusion, this compound 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate, or this compound coumermycin A1, is a synthetic compound that has been widely used in scientific research. It has a range of biological activities, including the inhibition of bacterial DNA gyrase and the alteration of protein-DNA interactions. While it has some limitations, it remains an important tool for studying a range of biological processes.
Synthesemethoden
Sodium coumermycin A1 can be synthesized by reacting coumermycin A1 with sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate hydroxide. Coumermycin A1 is a natural product that is produced by the bacterium Streptomyces rishiriensis. The reaction with this compound hydroxide converts coumermycin A1 into its this compound salt form, which is more water-soluble and easier to handle in the laboratory.
Eigenschaften
IUPAC Name |
sodium;4-[[2-(4-methyl-2-oxochromen-6-yl)oxyacetyl]amino]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO7S.Na/c1-11-8-18(21)26-16-7-4-13(9-15(11)16)25-10-17(20)19-12-2-5-14(6-3-12)27(22,23)24;/h2-9H,10H2,1H3,(H,19,20)(H,22,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNWMVBOEYQGST-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NNaO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5006250.png)
![2-{2-[4-(2-thienylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5006257.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5006269.png)
![N-{2-[4-(4-bromophenyl)-1-piperazinyl]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B5006273.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5006285.png)

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5006311.png)

![7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5006329.png)
![methyl 2-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5006335.png)
![methyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5006343.png)
![2-(2-bromo-4,5-dimethoxyphenyl)-N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5006347.png)